Piperidine vs. Piperazine Core: Predicted Physicochemical Divergence from the Most Active FAAH-Inhibitory Analog
The target compound employs a piperidine spacer, whereas the most potent compound in the closest published FAAH inhibitor series (compound 19) utilizes a piperazine ring [1]. The piperidine ring has a calculated basic pKa of approximately 8.7–9.3 (typical for tertiary piperidines), while the piperazine analog has a pKa of approximately 7.5–8.5 (typical for N-aryl piperazines). This difference of ~0.5–1.8 log units translates to a 3- to 60-fold difference in the protonation state at physiological pH, which can critically affect membrane permeability, target binding interactions, and off-target profiles. The target compound also exhibits a topological polar surface area (TPSA) of 98.4 Ų and XLogP3-AA of 2.6 [2], whereas the piperazine analog 19 is expected to have a lower TPSA due to the absence of the additional ring nitrogen. No direct experimental head-to-head comparison between the piperidine and piperazine cores for FAAH inhibition has been published.
| Evidence Dimension | Predicted ionization state at physiological pH (pKa of basic nitrogen) |
|---|---|
| Target Compound Data | piperidine tertiary amine; estimated pKa ~8.7–9.3 |
| Comparator Or Baseline | Piperazine analog (compound 19, Gur Maz et al. 2022); estimated pKa ~7.5–8.5 |
| Quantified Difference | ΔpKa ~0.5–1.8 log units (3- to 60-fold difference in protonation ratio at pH 7.4) |
| Conditions | Physicochemical prediction based on structural class; experimental pKa values not reported for either compound |
Why This Matters
The protonation state difference may lead to divergent membrane permeability and target-binding profiles, making the piperidine variant a potentially valuable comparator for SAR studies where basicity modulation is a design parameter.
- [1] Gur Maz T, et al. Development and molecular modeling studies of new thiadiazole piperazine urea derivatives as potential fatty acid amide hydrolase inhibitors. Arch Pharm (Weinheim). 2022 Aug;355(8):e2200082. doi: 10.1002/ardp.202200082. PMID: 35500130. View Source
- [2] PubChem Compound Summary for CID 126851170, 1-[(4-Chlorophenyl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea. National Center for Biotechnology Information (2025). View Source
